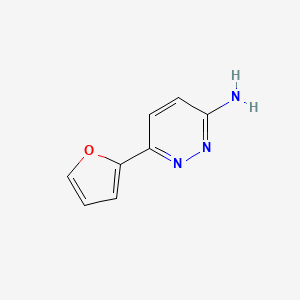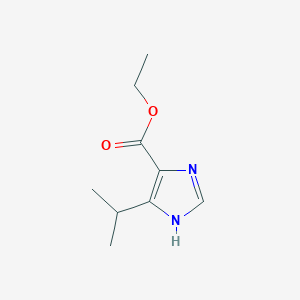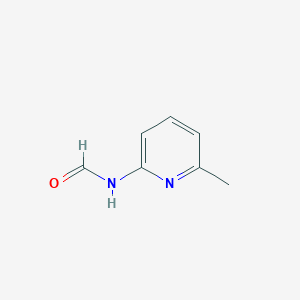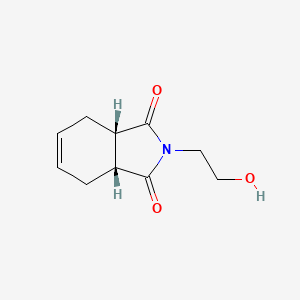
(3Ar,7as)-2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione
Übersicht
Beschreibung
(3Ar,7as)-2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione, also known as thalidomide, is a medication that was originally developed in the 1950s as a sedative and anti-nausea drug. However, it was later discovered that thalidomide had teratogenic effects, causing severe birth defects in the children of women who took the drug during pregnancy. Despite this, thalidomide has since been found to have a number of other medicinal uses, particularly in the treatment of certain cancers and autoimmune diseases.
Wirkmechanismus
The exact mechanism of action of (3Ar,7as)-2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione is not fully understood, but it is believed to involve several different pathways. One of the main mechanisms of action is thought to be the inhibition of the production of certain cytokines, which are involved in the inflammatory response. Thalidomide is also believed to inhibit the activity of certain enzymes that are involved in the growth of new blood vessels, which is important in the treatment of cancer.
Biochemical and Physiological Effects:
Thalidomide has a number of biochemical and physiological effects, including anti-inflammatory, anti-angiogenic, and immunomodulatory effects. Thalidomide has been found to inhibit the production of certain cytokines, such as tumor necrosis factor alpha (TNF-alpha), which are involved in the inflammatory response. Thalidomide has also been found to inhibit the activity of certain enzymes that are involved in the growth of new blood vessels, which is important in the treatment of cancer. Additionally, (3Ar,7as)-2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione has been found to have immunomodulatory effects, meaning that it can help to regulate the immune system, which is important in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Thalidomide has a number of advantages and limitations for lab experiments. One of the main advantages is that it has been extensively studied and is well-characterized, meaning that researchers have a good understanding of its properties and mechanisms of action. Additionally, (3Ar,7as)-2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione has been found to have a number of potential medical uses, which makes it a valuable tool for researchers studying these conditions. However, (3Ar,7as)-2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione also has a number of limitations, including its teratogenic effects, which make it unsuitable for use in certain experiments involving pregnant animals or cells. Additionally, (3Ar,7as)-2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione can be difficult to work with due to its low solubility and stability, which can make it challenging to prepare and handle in the lab.
Zukünftige Richtungen
There are a number of future directions for research on (3Ar,7as)-2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione. One area of interest is the development of new (3Ar,7as)-2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione derivatives that have improved properties, such as increased solubility and stability. Additionally, researchers are interested in exploring the potential use of (3Ar,7as)-2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione in combination with other drugs for the treatment of cancer and autoimmune diseases. Finally, there is ongoing research into the mechanisms of action of (3Ar,7as)-2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione, which could lead to the development of new drugs that target similar pathways.
Wissenschaftliche Forschungsanwendungen
Thalidomide has been extensively studied for its potential use in the treatment of various medical conditions, including cancer, autoimmune diseases, and inflammatory disorders. In particular, (3Ar,7as)-2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione has been found to have anti-angiogenic properties, meaning that it can inhibit the growth of new blood vessels, which is important in the treatment of cancer. Thalidomide has also been found to have immunomodulatory effects, meaning that it can help to regulate the immune system, which is important in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
(3aS,7aR)-2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-2,7-8,12H,3-6H2/t7-,8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRADHZSVGNCOQU-OCAPTIKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@H]2[C@@H]1C(=O)N(C2=O)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Ar,7as)-2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione | |
CAS RN |
38772-50-8 | |
| Record name | NSC59006 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59006 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



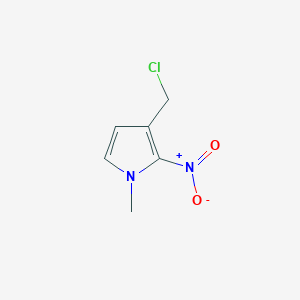
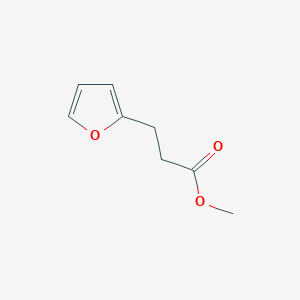
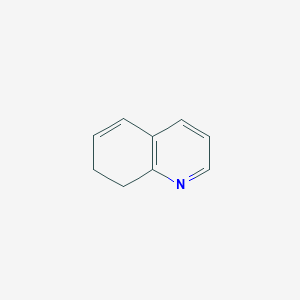
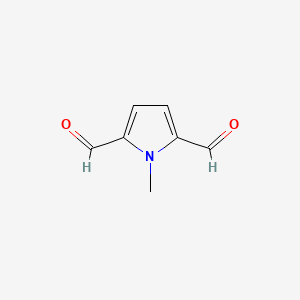
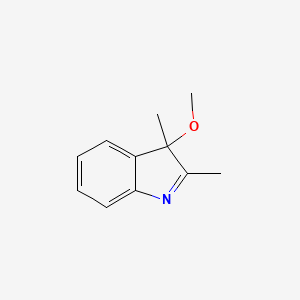
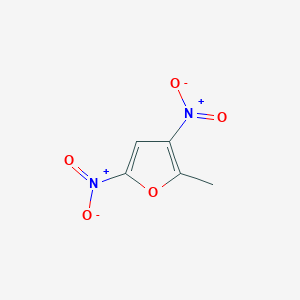

![(4-Amino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B3351637.png)
![(3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol](/img/structure/B3351638.png)
![1,3-Dioxolo[4,5-b]pyridine-2-methanol](/img/structure/B3351640.png)
